molecular formula C26H36N6O3S B2603598 1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034607-83-3

1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2603598
CAS No.: 2034607-83-3
M. Wt: 512.67
InChI Key:
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are known to have versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a nitrogenous heterocyclic moiety .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : Research has explored the synthesis of related compounds, such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, using anthranilamide and isocyanates. This process involves steps like reflux in methanol or stirring in acetonitrile, leading to intermediate compounds which are then cyclized with an organic base (Chern et al., 1988).

  • Antimicrobial Properties : Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines have been synthesized and evaluated for their antimicrobial activities. These findings suggest the potential of related compounds in antimicrobial research (El‐Kazak & Ibrahim, 2013).

  • Biological Activity and Toxicity Prediction : Studies on 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, which share a similar structural framework, have used computer prediction models for biological activity and acute toxicity. This research can guide the development of new compounds with potential applications in treating neurological disorders and male reproductive issues (Danylchenko et al., 2016).

Chemical Reactivity and Applications

  • Reactivity Studies : The reactivity of 1,2,4‐triazolo[1,5‐c]quinazolines has been examined, providing insights into the synthesis of novel compounds. Such studies are crucial in expanding the understanding of the chemical behavior of similar compounds (Pfeiffer et al., 1999).

  • Antibacterial Evaluation : Research on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, incorporating 1,2,4-triazolo[4,3-c]quinazoline, has shown promising antibacterial properties. This suggests potential applications in developing antibacterial agents (Gineinah, 2001).

  • Potential for Polyfunctional Molecules : The synthesis of [1,2,4]triazoloquinazoline and [1,2,4]‐triazolo‐1,4‐benzodiazepine derivatives indicates the possibility of creating polyfunctional molecules with diverse applications in medicinal chemistry (Gatta et al., 1993).

Future Directions

The development of new derivatives of [1,2,4]triazolo[4,3-a]quinoxaline for potential use as antiviral and antimicrobial agents is a promising area of research .

Mechanism of Action

Properties

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O3S/c1-16(2)12-13-31-23(35)19-11-10-17(22(34)27-18-8-6-7-9-18)14-20(19)32-24(31)29-30-25(32)36-15-21(33)28-26(3,4)5/h10-11,14,16,18H,6-9,12-13,15H2,1-5H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIOQXFJXOFQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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